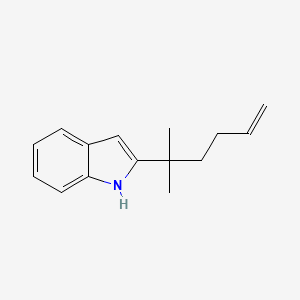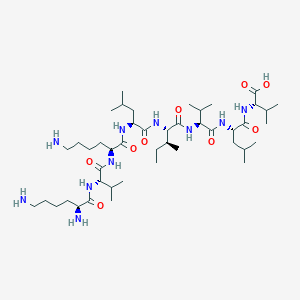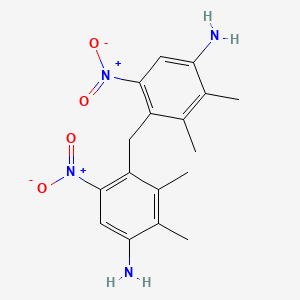
4,4'-Methylenebis(2,3-dimethyl-5-nitroaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) is an organic compound with the molecular formula C17H20N4O4. It is a derivative of aniline, featuring two nitro groups and two methyl groups on each benzene ring, connected by a methylene bridge. This compound is known for its applications in various fields, including dye manufacturing and as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) typically involves the condensation of 2,3-dimethyl-5-nitroaniline with formaldehyde. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves heating the reactants to facilitate the formation of the methylene bridge between the two aniline derivatives .
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can be oxidized to form corresponding quinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., chlorine gas).
Major Products
Reduction: 4,4’-Methylenebis(2,3-dimethyl-5-aminoaniline).
Oxidation: Corresponding quinones.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments. It is also employed in the preparation of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the manufacturing of polymers, resins, and other materials
Mécanisme D'action
The mechanism of action of 4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also act as an electron acceptor in redox reactions, influencing cellular redox balance .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): An intermediate in dye manufacture and a reagent for the determination of lead.
4,4’-Methylenebis(2,6-dimethylaniline): Used in the preparation of polymers and resins.
Uniqueness
4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) is unique due to the presence of both nitro and methyl groups on the aromatic rings, which impart distinct chemical and biological properties. The nitro groups enhance its reactivity in reduction and substitution reactions, while the methyl groups influence its solubility and stability.
Propriétés
Numéro CAS |
834902-03-3 |
|---|---|
Formule moléculaire |
C17H20N4O4 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
4-[(4-amino-2,3-dimethyl-6-nitrophenyl)methyl]-2,3-dimethyl-5-nitroaniline |
InChI |
InChI=1S/C17H20N4O4/c1-8-10(3)14(18)6-16(20(22)23)12(8)5-13-9(2)11(4)15(19)7-17(13)21(24)25/h6-7H,5,18-19H2,1-4H3 |
Clé InChI |
ACEDXAOJBKMVJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1N)[N+](=O)[O-])CC2=C(C=C(C(=C2C)C)N)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12540466.png)
![2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene](/img/structure/B12540469.png)
![1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12540482.png)
![N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide](/img/structure/B12540487.png)
![7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12540492.png)
![5-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12540493.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol](/img/structure/B12540500.png)
![Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]-](/img/structure/B12540503.png)
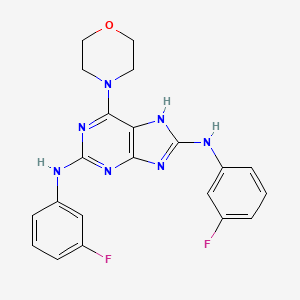
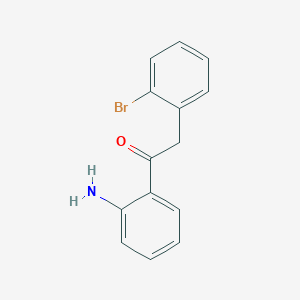
![3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12540529.png)
